2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Description
This compound is a pyrazole derivative featuring a bromo substituent at position 4, a methyl group at position 5, and a pyrazine ring at position 3 of the pyrazole core. The acetic acid moiety at position 1 enhances its polarity, making it suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-6-9(11)10(7-4-12-2-3-13-7)14-15(6)5-8(16)17/h2-4H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHCSXQMOPIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS No. 2098005-74-2) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 297.11 g/mol. The structure features a pyrazole ring substituted with a bromine atom and a methyl group, along with a pyrazinyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.11 g/mol |
| CAS Number | 2098005-74-2 |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound's efficacy was evaluated against various cancer cell lines, revealing promising results:
- Cell Viability Assays : The compound demonstrated cytotoxic effects on multiple cancer cell lines, including breast cancer (MCF-7), glioblastoma (U-87 MG), and pancreatic cancer (PANC-1). IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like Tamoxifen .
- Mechanisms of Action : The biological activity is believed to stem from the compound's ability to inhibit key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which plays a critical role in tumor growth and metabolism .
Study 1: Cytotoxicity Evaluation
In a study published in Nature Scientific Reports, researchers synthesized several pyrazole derivatives and tested their cytotoxicity on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition across all tested lines, particularly in triple-negative breast cancer models .
Study 2: Mechanistic Insights
Another study explored the molecular mechanisms underlying the anticancer effects of pyrazole derivatives. The research highlighted that treatment with these compounds led to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Additional Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to exhibit other biological activities:
- Antimicrobial Activity : Some studies suggest that compounds containing pyrazole rings possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Pyrazole derivatives have also shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties.
In Vitro Studies:
Research has shown that this compound displays notable cytotoxicity against various cancer cell lines, such as:
- Breast Cancer (MDA-MB-231) : The compound inhibited cell proliferation and induced apoptosis.
- Liver Cancer (HepG2) : Similar antiproliferative effects were observed.
In Vivo Studies:
Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, suggesting its potential for therapeutic applications in oncology.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid have been explored through several mechanisms:
COX Inhibition:
Studies indicate that this compound selectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammation. This inhibition leads to decreased inflammation in experimental models.
Carrageenan-Induced Edema:
The compound has shown significant efficacy in reducing edema in carrageenan-induced paw edema models, highlighting its potential as an anti-inflammatory agent.
Antibacterial Activity
Preliminary evaluations suggest that the compound may possess antibacterial properties.
Mechanism of Action:
The antibacterial effect is hypothesized to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Efficacy Testing:
In vitro assays against common bacterial pathogens have yielded promising results, warranting further investigation into its therapeutic applications.
Case Studies and Research Findings
A comprehensive review of literature from 2018 to 2021 summarizes findings related to pyrazole derivatives, particularly focusing on their biological activities:
| Study Focus | Findings |
|---|---|
| Anticancer Properties | Significant cytotoxicity against MDA-MB-231 and HepG2 cell lines. |
| Anti-inflammatory Effects | Effective COX inhibition leading to reduced edema. |
| Antibacterial Potential | Promising activity against various bacterial strains. |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structurally related pyrazole-acetic acid derivatives and their distinguishing features:
Impact of Substituents on Properties
Pyrazine rings (original compound) offer additional nitrogen atoms for coordination chemistry, useful in metal-organic frameworks (MOFs) or enzyme inhibition .
Halogen and Alkyl Groups: The bromo substituent at position 4 is conserved across analogs, suggesting its role in steric bulk and halogen bonding (e.g., in kinase inhibitors) .
Electron-Withdrawing Groups :
- Trifluoromethyl (CF3) and difluoromethyl () groups increase electronegativity, improving membrane permeability and resistance to oxidative metabolism .
Preparation Methods
Synthesis of 3-Bromo-5-methyl-1H-pyrazole Intermediate
A crucial intermediate, 3-bromo-5-methyl-1H-pyrazole , is synthesized via the following steps:
Hydrazine Addition and Cyclization:
Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C. A 40% hydrazine hydrate solution is added dropwise under temperature control (<0 °C). The reaction mixture is then warmed to approximately 100 °C to promote cyclization, yielding 3-hydroxy-1H-pyrazole-5-ethyl acetate intermediate as a white solid after filtration and drying.Bromination:
The hydroxy-pyrazole intermediate is dissolved in acetonitrile, and phosphorus oxybromide (POBr3) is added. The mixture is refluxed for 15 hours to achieve selective bromination at the 3-position of the pyrazole ring, monitored by thin-layer chromatography (TLC). Post-reaction workup involves quenching into saturated sodium carbonate solution, extraction with ethyl acetate, drying, and concentration to yield 3-bromo-1H-pyrazole-5-ethyl acetate as a solid.Hydrolysis to Carboxylic Acid:
The ester is converted to the corresponding acetic acid by stirring with 10% aqueous sodium hydroxide in ethanol at room temperature for 2 hours. The reaction progress is monitored by TLC. After completion, the mixture is acidified to pH ~9, extracted, dried, and concentrated to afford 3-bromo-1H-pyrazol-5-acetic acid as a white solid.Decarboxylation (Optional):
Heating 3-bromo-1H-pyrazol-5-acetic acid with solid sodium hydroxide induces decarboxylation, yielding 3-bromo-5-methyl-1H-pyrazole if required for further transformations.
Introduction of the Pyrazin-2-yl Group
The substitution at the 3-position of the pyrazole ring with a pyrazin-2-yl moiety is typically achieved via cross-coupling reactions, such as Suzuki or Stille coupling, using the brominated pyrazole intermediate and an appropriate pyrazin-2-yl boronic acid or stannane derivative. This step requires palladium catalysis under inert atmosphere and controlled temperature to ensure regioselectivity and high yield.
Attachment of the Acetic Acid Side Chain
The N-1 position of the pyrazole ring is alkylated with a suitable acetic acid derivative, commonly through:
N-alkylation with haloacetic acid derivatives:
The pyrazole nitrogen is reacted with bromoacetic acid or its esters under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO to form the N-substituted acetic acid derivative.Hydrolysis of ester intermediates:
If esters are used for alkylation, subsequent hydrolysis under acidic or basic conditions yields the free acetic acid.
Summary Table of Key Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Diethyl butynedioate, hydrazine hydrate, -10 to 100 °C | 3-Hydroxy-1H-pyrazole-5-ethyl acetate | Exothermic; temperature control critical |
| 2 | Bromination | Phosphorus oxybromide, acetonitrile, reflux 15 h | 3-Bromo-1H-pyrazole-5-ethyl acetate | Monitored by TLC; selective bromination |
| 3 | Hydrolysis | 10% NaOH aqueous, ethanol, room temp, 2 h | 3-Bromo-1H-pyrazol-5-acetic acid | pH adjusted to 9 post-reaction |
| 4 | Decarboxylation (optional) | Heating with solid NaOH | 3-Bromo-5-methyl-1H-pyrazole | For further derivatization |
| 5 | Cross-coupling (pyrazin-2-yl substitution) | Pd catalyst, pyrazin-2-yl boronic acid/stannane, inert atmosphere | 3-(Pyrazin-2-yl)-substituted pyrazole | Requires optimization for regioselectivity |
| 6 | N-Alkylation with acetic acid derivative | Bromoacetic acid or ester, base, polar aprotic solvent | 2-(4-Bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (or ester) | Final step to introduce acetic acid side chain |
Research Findings and Optimization Notes
Yield and Purity:
The intermediate brominated pyrazole compounds are typically isolated with purities ≥95% and yields ranging from 60% to 85%, depending on reaction conditions and purification methods.Reaction Monitoring:
Thin-layer chromatography (TLC) is extensively used to monitor reaction progress, especially during bromination and hydrolysis steps.Temperature Control:
Strict temperature control during hydrazine addition and cyclization is essential to avoid side reactions and ensure high yield of the pyrazole ring.Safety and Environmental Considerations:
Use of phosphorus oxybromide requires careful handling due to its corrosive nature. Alternatives such as N-bromosuccinimide (NBS) may be explored for bromination under milder conditions.Cross-coupling Efficiency:
Palladium-catalyzed cross-coupling reactions benefit from ligand and solvent optimization to maximize coupling efficiency with the pyrazin-2-yl group.Scalability: The described synthetic route has been adapted for scale-up with modifications to reaction times and purification techniques to maintain product quality.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid, and what are their limitations?
- Methodology :
-
Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by bromination and pyrazine substitution (analogous to methods in ).
-
Nucleophilic Substitution : Bromoacetyl intermediates (e.g., 2-bromoacetic acid derivatives) can react with pyrazine-containing nucleophiles under reflux (see ).
-
Limitations : Low yields (~40-60%) due to competing side reactions (e.g., over-bromination or incomplete cyclization) and sensitivity to reaction conditions (temperature, catalyst) .
- Key Table :
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Analytical Workflow :
IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1720 cm⁻¹, pyrazine C-N at ~1600 cm⁻¹) .
NMR : Assign protons on the pyrazole (δ 6.8-7.5 ppm) and pyrazine (δ 8.2-8.9 ppm) rings; acetic acid CH₂ appears at δ 3.5-4.0 ppm .
X-ray Diffraction : Resolve regiochemistry of bromine and pyrazine substitutions (critical for confirming structure vs. isomers) .
Q. What are the key intermediates in synthesizing this compound?
- Critical Intermediates :
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate : Synthesized via cyclocondensation ( ).
- 4-Bromo-5-methylpyrazole derivatives : Generated using brominating agents (NBS or PBr₃) .
- Pyrazine-substituted intermediates : Coupling via Suzuki-Miyaura or nucleophilic aromatic substitution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazine substitution?
- Approach :
- Use DFT calculations to predict favorable sites for pyrazine coupling .
- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to direct substitution .
- Example : Pd(PPh₃)₄ in DMF at 80°C achieves >90% regioselectivity for the 3-position .
Q. How can computational methods resolve ambiguities in structural elucidation?
- Strategy :
- Compare experimental NMR/IR data with DFT-calculated spectra (Gaussian09/B3LYP/6-31G*) to validate tautomeric forms .
- Molecular docking predicts binding modes for biological activity studies .
Q. How should researchers address contradictions in spectral data across studies?
- Case Study :
- Issue : Conflicting NMR shifts for pyrazine protons (δ 8.2 vs. 8.9 ppm) .
- Resolution : Verify solvent effects (DMSO vs. CDCl₃) and purity via HPLC (>95% by ).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Protocols :
- Antimicrobial Screening : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
- Anticancer Assays : MTT assay on HeLa cells (IC₅₀ reported for pyrazole analogues: 10-50 µM) .
Q. What strategies mitigate byproduct formation during bromination?
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
